molecular formula C9H12BFO4 B14029164 (4-Ethoxy-3-fluoro-5-methoxyphenyl)boronic acid

(4-Ethoxy-3-fluoro-5-methoxyphenyl)boronic acid

Cat. No.: B14029164
M. Wt: 214.00 g/mol
InChI Key: OQOIAEINOHRUCE-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-fluoro-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is characterized by the presence of an ethoxy group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. The molecular formula of this compound is C9H12BFO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-fluoro-5-methoxyphenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-fluoro-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

(4-Ethoxy-3-fluoro-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-fluoro-5-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylboronic acid: Similar in structure but lacks the ethoxy group.

    4-Methoxyphenylboronic acid: Lacks both the fluoro and ethoxy groups.

    3-Fluorophenylboronic acid: Lacks the methoxy and ethoxy groups.

Uniqueness

(4-Ethoxy-3-fluoro-5-methoxyphenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it particularly useful in selective reactions and as a versatile building block in organic synthesis .

Properties

Molecular Formula

C9H12BFO4

Molecular Weight

214.00 g/mol

IUPAC Name

(4-ethoxy-3-fluoro-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C9H12BFO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,12-13H,3H2,1-2H3

InChI Key

OQOIAEINOHRUCE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC)OC)(O)O

Origin of Product

United States

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